molecular formula C12H19N3O2 B7060555 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea

1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea

Cat. No.: B7060555
M. Wt: 237.30 g/mol
InChI Key: YMABKVKNGBEGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group, an ethyl group, and a urea moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea typically involves the reaction of 3-methoxypyridine with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-Ethyl-3-[1-(3-hydroxypyridin-4-yl)ethyl]-1-methylurea.

    Reduction: Formation of 1-Ethyl-3-[1-(3-methoxypiperidin-4-yl)ethyl]-1-methylurea.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylimidazole
  • 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylpiperidine
  • 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylthiourea

Uniqueness

1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and urea moiety make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-5-15(3)12(16)14-9(2)10-6-7-13-8-11(10)17-4/h6-9H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMABKVKNGBEGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)NC(C)C1=C(C=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.